4-(6-(Azetidin-1-yl)-2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)-2,6-dimethoxybenzaldehyde
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Overview
Description
4-(6-(Azetidin-1-yl)-2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)-2,6-dimethoxybenzaldehyde is a complex organic compound that features a unique structure combining azetidine, naphthyridine, and benzaldehyde moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Azetidin-1-yl)-2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)-2,6-dimethoxybenzaldehyde typically involves multiple steps. One common method involves the initial formation of the azetidine ring through cycloaddition reactions. The naphthyridine moiety can be synthesized via a condensation reaction involving appropriate precursors. The final step involves the coupling of the azetidine and naphthyridine intermediates with 2,6-dimethoxybenzaldehyde under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(6-(Azetidin-1-yl)-2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)-2,6-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzaldehyde moiety
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-(6-(Azetidin-1-yl)-2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)-2,6-dimethoxybenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antiviral and anticancer agent due to its unique structure and biological activity
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds
Mechanism of Action
The mechanism of action of 4-(6-(Azetidin-1-yl)-2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)-2,6-dimethoxybenzaldehyde involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidin-1-ylsulfonylphenylboronic acid.
Naphthyridine Derivatives: Compounds like 2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridine.
Benzaldehyde Derivatives: Various substituted benzaldehydes used in organic synthesis.
Uniqueness
4-(6-(Azetidin-1-yl)-2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)-2,6-dimethoxybenzaldehyde is unique due to its combination of three distinct moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H21N3O4 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-[6-(azetidin-1-yl)-2-methyl-1-oxo-2,7-naphthyridin-4-yl]-2,6-dimethoxybenzaldehyde |
InChI |
InChI=1S/C21H21N3O4/c1-23-11-16(13-7-18(27-2)17(12-25)19(8-13)28-3)14-9-20(24-5-4-6-24)22-10-15(14)21(23)26/h7-12H,4-6H2,1-3H3 |
InChI Key |
QPRZPIXWBHDSOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC(=NC=C2C1=O)N3CCC3)C4=CC(=C(C(=C4)OC)C=O)OC |
Origin of Product |
United States |
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